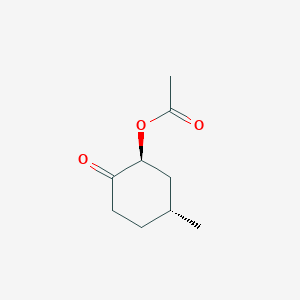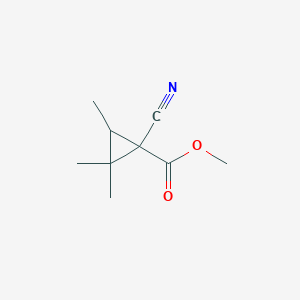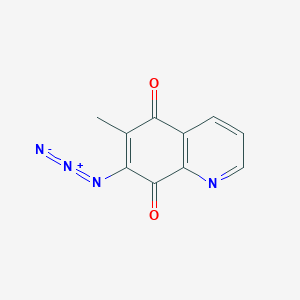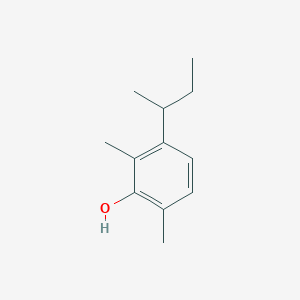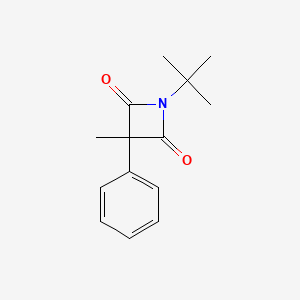
Ethyl ethyl(4-methylphenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound that belongs to the class of phosphinites These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(4-methylphenyl)phosphinite typically involves the reaction of ethyl(4-methylphenyl)phosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ethyl(4-methylphenyl)phosphine+Ethyl alcohol→Ethyl ethyl(4-methylphenyl)phosphinite+By-products
The reaction conditions usually involve moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethyl(4-methylphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinite to phosphines.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Medicine: Research into its use as a precursor for pharmaceuticals and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl ethyl(4-methylphenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound can donate electron density to metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which it interacts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phenylphosphinite
- Ethyl methylphosphinite
- Ethyl diphenylphosphinite
Comparison
Ethyl ethyl(4-methylphenyl)phosphinite is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and coordination properties. Compared to ethyl phenylphosphinite, the methyl group in the 4-position can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
61388-11-2 |
|---|---|
Molekularformel |
C11H17OP |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
ethoxy-ethyl-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C11H17OP/c1-4-12-13(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
UAOPQKGTSPPCSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(CC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


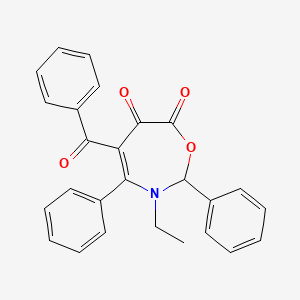
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

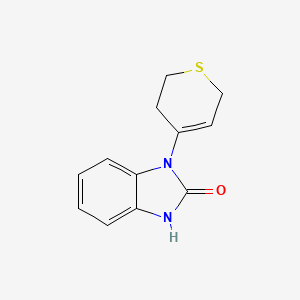
![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

